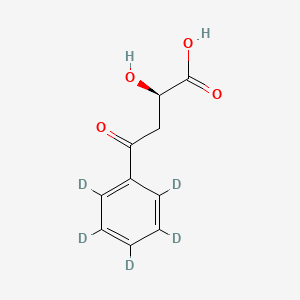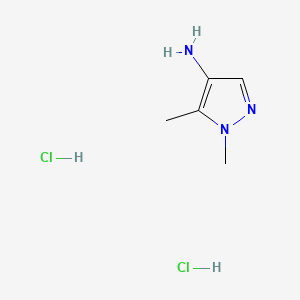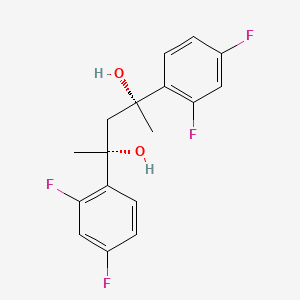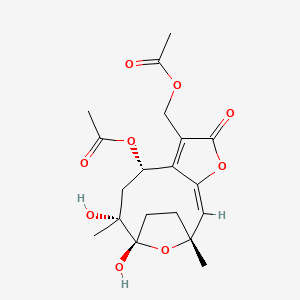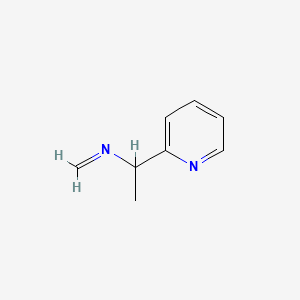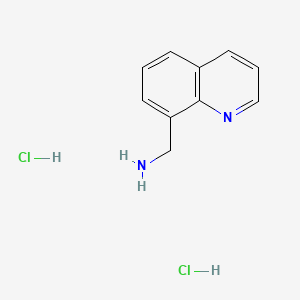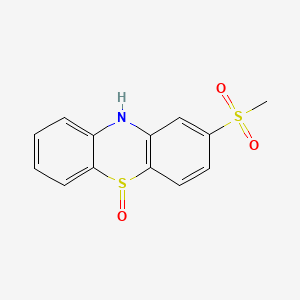
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of a methylsulfonyl group and an oxide moiety to the phenothiazine core enhances its chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Phenazines, a class of compounds to which this compound belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . This suggests that the compound may interact with a variety of cellular targets.
Mode of Action
Phenazine derivatives are known for their wide spectrum of biological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, potentially leading to the observed biological effects.
Pharmacokinetics
A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to phenazine 5,10-dioxides penetrate cell membranes efficiently, which corresponded to their cytotoxic potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide typically involves the oxidation of 2-(Methylsulfonyl)-10H-phenothiazine. One common method employs nonanebis(peroxoic acid) as an oxidant, which offers selective oxidation to sulfoxide and sulfone in the presence of various oxidizable functionalities . The reaction is carried out in an acetonitrile-based system for selective oxidation to sulfoxide and sulfone, while a water-based system gives selective sulfone formation with high conversion and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Recovery and recycling of the parent acid are also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide moiety back to the parent phenothiazine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) in acetonitrile or water-based systems.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Parent phenothiazine compound.
Substitution: Substituted phenothiazine derivatives with different functional groups.
Scientific Research Applications
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide has several applications in scientific research:
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound without the methylsulfonyl and oxide groups.
Phenothiazine 5-Oxide: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)phenothiazine: Lacks the oxide moiety.
Uniqueness
The combination of these functional groups provides distinct advantages over similar compounds in terms of reactivity and versatility .
Properties
IUPAC Name |
2-methylsulfonyl-10H-phenothiazine 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNWUFBQXDIQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858086 |
Source


|
| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23503-67-5 |
Source


|
| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

